3-(4-Nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline
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Overview
Description
3-(4-Nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a benzo[f]quinoline core, which is fused with a pyridine ring and substituted with a 4-nitrophenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline typically involves multi-step organic reactions. One common method involves the Friedländer synthesis, which is a well-known route for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst such as sulfuric acid or acetic acid .
Another approach involves the Povarov reaction, which is a [4+2] cycloaddition reaction between an aniline, an aldehyde, and an alkene. This method can be used to construct the quinoline core, which can then be further functionalized to introduce the pyridine and nitrophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and optimized reaction conditions to ensure consistent product quality. Catalysts such as iron or cobalt complexes may be employed to facilitate the reactions under milder conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with DNA replication processes. The nitrophenyl group can participate in redox reactions, while the quinoline and pyridine rings can intercalate with DNA, disrupting its function .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a single nitrogen atom in the ring.
Benzo[f]quinoline: Lacks the nitrophenyl and pyridine substituents.
4-Nitrophenylpyridine: Contains the nitrophenyl and pyridine groups but lacks the benzo[f]quinoline core.
Uniqueness
3-(4-Nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its redox properties, while the fused quinoline and pyridine rings provide a rigid and planar structure that can interact with biological targets more effectively .
Properties
IUPAC Name |
3-(4-nitrophenyl)-1-pyridin-4-ylbenzo[f]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O2/c28-27(29)19-8-5-18(6-9-19)23-15-21(17-11-13-25-14-12-17)24-20-4-2-1-3-16(20)7-10-22(24)26-23/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCQUSFYQDTPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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